
N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years due to its unique mechanism of action. CPI-613 is a small molecule inhibitor that targets the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is a central metabolic pathway in all aerobic organisms.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on compounds related to N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide indicates their potential in synthesizing new antimicrobial agents. For instance, Gouda et al. (2010) demonstrated the synthesis of various compounds with promising antimicrobial activities, indicating the potential of these structures in developing new therapeutic agents (Gouda et al., 2010).
Applications in Herbicide Development
The structure of N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide offers insights into the development of novel herbicides. Qingmin Wang et al. (2004) synthesized a series of similar compounds that exhibited significant herbicidal activities, suggesting the potential of this compound in agricultural applications (Qingmin Wang et al., 2004).
Potential in Antituberculosis Treatment
The structure is also relevant in the context of antituberculosis research. Jeankumar et al. (2013) designed and synthesized a series of compounds that showed promising antituberculosis activity, highlighting the potential application of N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide in this field (Jeankumar et al., 2013).
Cancer Research Applications
In cancer research, compounds with a similar structure have shown potential. Ashraf S. Hassan et al. (2014) synthesized derivatives that were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's relevance in oncological studies (Ashraf S. Hassan et al., 2014).
Insecticidal Agent Development
This compound's structure is also relevant for developing insecticidal agents. Nanees N. Soliman et al. (2020) synthesized a series of biologically active heterocyclic compounds that showed potential as insecticidal agents, suggesting a similar application for N-cycloheptyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide (Nanees N. Soliman et al., 2020).
properties
IUPAC Name |
N-cycloheptyl-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)19(25)23-17-16(15-11-7-8-12-21-15)24-27-18(17)20(26)22-14-9-5-3-4-6-10-14/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEICKQLSAUZCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NC3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)
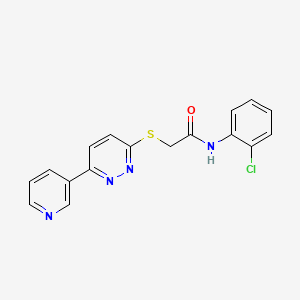
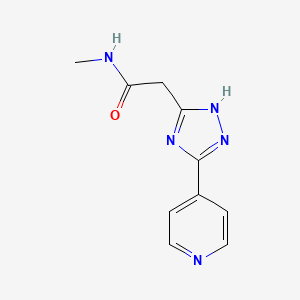
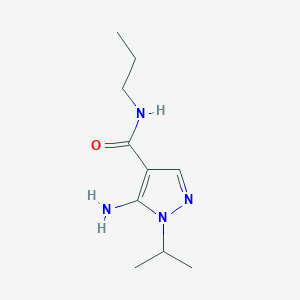
![3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2371915.png)
![8-[4-(Dimethylamino)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2371917.png)
![N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2371918.png)
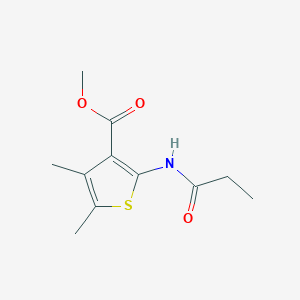
![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)
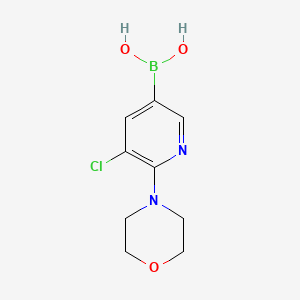
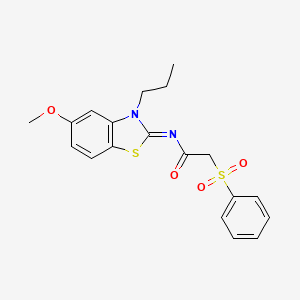

![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2371930.png)
![1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B2371931.png)